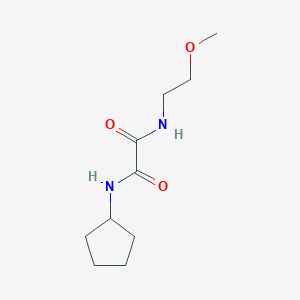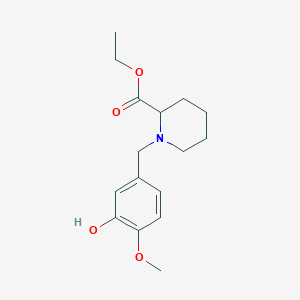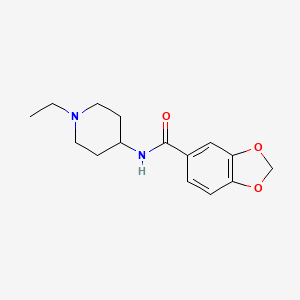
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its potent psychostimulant effects. MDPV has been classified as a Schedule I substance in the United States due to its high potential for abuse and lack of accepted medical use. Despite this, MDPV continues to be a subject of scientific research due to its unique chemical structure and potential therapeutic applications.
作用機序
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine acts as a potent psychostimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to a surge of euphoria, increased energy, and heightened alertness. This compound achieves this effect by binding to the dopamine transporter and inhibiting the reuptake of dopamine, leading to an accumulation of dopamine in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. Studies have shown that this compound increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications such as arrhythmias and heart failure. This compound has also been shown to cause seizures and psychosis in some individuals.
実験室実験の利点と制限
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent psychostimulant effects, which make it a useful tool for studying the neurochemical basis of addiction and reward. However, this compound's high potential for abuse and lack of accepted medical use make it difficult to obtain and use in laboratory settings.
将来の方向性
There are a number of future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Another area of interest is the development of new analytical methods for detecting and quantifying this compound in biological samples. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body.
合成法
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method for synthesizing this compound involves the reaction of piperidine with 3,4-methylenedioxyphenyl-2-propanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes this compound a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-6-8-16(9-7-11)15(17)14-10-18-12-4-2-3-5-13(12)19-14/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFDJKBQNGJFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57257952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)


![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)